(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(9H-xanthen-9-yl)methanone
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Overview
Description
The compound (4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(9H-xanthen-9-yl)methanone is a complex organic molecule that features an imidazole ring, a piperidine ring, and a xanthene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(9H-xanthen-9-yl)methanone typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as anhydrous aluminum chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. Industrial methods may also include purification steps like crystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(9H-xanthen-9-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Anhydrous aluminum chloride, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the xanthene moiety could produce reduced xanthene derivatives .
Scientific Research Applications
(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(9H-xanthen-9-yl)methanone: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(9H-xanthen-9-yl)methanone involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. The piperidine ring may interact with receptors or ion channels, affecting cellular signaling pathways. The xanthene moiety can contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- (4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(9H-xanthen-9-yl)methanol
- (4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(9H-xanthen-9-yl)ethanone
- (4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(9H-xanthen-9-yl)propane
Uniqueness
The uniqueness of (4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(9H-xanthen-9-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the imidazole ring provides potential for metal ion coordination, while the piperidine ring offers flexibility in molecular interactions. The xanthene moiety enhances the compound’s stability and potential for fluorescence applications .
Properties
IUPAC Name |
[4-(imidazol-1-ylmethyl)piperidin-1-yl]-(9H-xanthen-9-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c27-23(26-12-9-17(10-13-26)15-25-14-11-24-16-25)22-18-5-1-3-7-20(18)28-21-8-4-2-6-19(21)22/h1-8,11,14,16-17,22H,9-10,12-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFVGJPHJYQKRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CN=C2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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